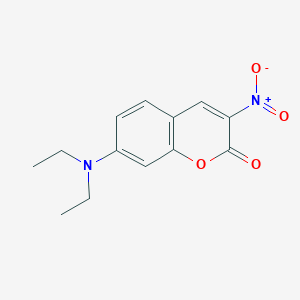
7-(diethylamino)-3-nitro-2H-chromen-2-one
Cat. No. B3039550
Key on ui cas rn:
118116-71-5
M. Wt: 262.26 g/mol
InChI Key: PYMZNADOZXKAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745229B2
Procedure details


In a 25 mL round bottomed flask equipped with a magnetic stirrer, were placed in order, 37.4% HCl (5 mL), stannous chloride dihydrate (1.6 g, 7.12 mmol). To this suspension 3-nitro-7-diethylamino coumarin (0.25 g, 0.95 mmol) was added at room temperature in small portions, over a period of thirty minutes. Stirring was continued for 4 h before the solution was poured onto 20 g of ice and made alkaline using sodium hydroxide solution (5 M) at 15° C. using an ice-water bath. The resulting suspension was then extracted with diethyl ether (2×25 mL). The organic layer washed with water (50 mL), dried over anhydrous sodium sulfate and concentrated to a pasty residue which upon triturating using hexane yielded 3-amino-7-diethylaminocoumarin as a pale yellow solid: 0.15 g, 68%. A small amount of this compound was recrystallized in ethyl acetate/hexane to give an analytical sample; mp 85-87° C. IR (KBr): 3323, 3398 (m), 1697 (m), 1589 (m), 1517 (m). 1H NMR (CDCl3, 300 MHz) δ 1.27 (t, J=7.17 Hz, 6H), 3.48 (q, J=7.22 Hz, 4H), 3.85 (s, 2H), 6.6 (m, 2H), 6.7 (s, 1H), 7.10 (d, J=8.65 Hz, 1H). HRMS m/e calculated for MH+ C13H16N2O2 233.1282; found 233.1290.

[Compound]
Name
stannous chloride dihydrate
Quantity
1.6 g
Type
reactant
Reaction Step Two


[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[C:6](=[O:20])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH:9]=2)([O-])=O.[OH-].[Na+]>>[NH2:2][C:5]1[C:6](=[O:20])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH:9]=2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
[Compound]
|
Name
|
stannous chloride dihydrate
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 25 mL round bottomed flask equipped with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 15° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was then extracted with diethyl ether (2×25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer washed with water (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a pasty residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon triturating
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
